molecular formula C22H14ClN3O2S B11285481 3-Chloro-N-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)methyl]-1-benzothiophene-2-carboxamide

3-Chloro-N-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11285481
M. Wt: 419.9 g/mol
InChI Key: ZUMVALGCNSUKKJ-UHFFFAOYSA-N
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Description

3-Chloro-N-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)methyl]-1-benzothiophene-2-carboxamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes:

    Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.

    Introduction of the Oxazole Moiety: The oxazole ring is introduced through a cyclization reaction involving an appropriate precursor.

    Coupling Reactions: The final step involves coupling the benzothiophene and oxazole moieties through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Chloro-N-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide: Shares a similar structure but with different substituents.

    2-(Pyridin-2-yl)pyrimidine Derivatives: Similar heterocyclic compounds with different core structures.

Uniqueness

3-Chloro-N-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)methyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H14ClN3O2S

Molecular Weight

419.9 g/mol

IUPAC Name

3-chloro-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H14ClN3O2S/c23-18-15-4-1-2-6-17(15)29-19(18)21(27)25-12-13-7-9-14(10-8-13)22-26-20-16(28-22)5-3-11-24-20/h1-11H,12H2,(H,25,27)

InChI Key

ZUMVALGCNSUKKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5)Cl

Origin of Product

United States

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